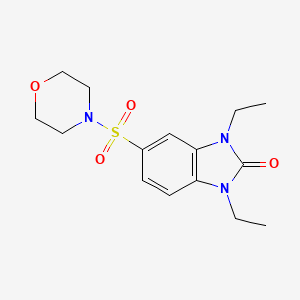

1,3-diethyl-5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those containing the morpholine skeleton, often involves a "one-pot" nitro reductive cyclization reaction. For instance, Özil et al. (2018) described a simple and efficient method starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline with various aldehydes, using sodium hydrosulfite as a reagent, showing high yields and rapid reaction times (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including variations with morpholine, features significant stability and reactivity. Yoon et al. (2011) investigated the structure of a similar compound, revealing its planarity and the dihedral angles made by the benzimidazole ring with attached groups, providing insight into its molecular geometry and potential interactions (Yoon et al., 2011).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions, including their role as intermediates in the synthesis of more complex molecules, is a key area of study. For example, the electrochemical synthesis approach by Beiginejad and Nematollahi (2014) outlines a method for generating sulfonamide derivatives from morpholinoaniline, illustrating the versatility of benzimidazole derivatives in chemical synthesis (Beiginejad & Nematollahi, 2014).

Physical Properties Analysis

The physical properties, including stability under physiological conditions and reactivity at low pH, were investigated by Ife et al. (1989), demonstrating the importance of the pyridine pKa in controlling stability and activity (Ife et al., 1989).

Chemical Properties Analysis

The antimicrobial and antifungal activities of these compounds, as demonstrated by Patil et al. (2011), highlight their significant bioactivity, making them of interest in the development of new therapeutic agents (Patil et al., 2011).

科学的研究の応用

Synthesis and Biological Activity

Researchers have developed novel benzimidazole derivatives, including those with the morpholine moiety, showing promising results in inhibiting α-glucosidase activity and demonstrating antioxidant properties. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction, highlighting their potential in managing oxidative stress and diabetes treatment due to their glucosidase inhibition capabilities (Özil et al., 2018).

Antimicrobial Applications

Another study presented the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, tested for antimicrobial activities. Some of these newly synthesized compounds exhibited good to moderate antimicrobial efficacy, suggesting their utility in developing new antibacterial agents (Sahin et al., 2012).

Antioxidant and Radical Scavenging Activities

Triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and screened for antioxidant activities. These compounds demonstrated significant antioxidant activity, with some showing high radical scavenging activities, underscoring their potential as antioxidant agents in pharmaceutical formulations (Menteşe et al., 2015).

Chemical Synthesis Innovations

The oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes represents a greener, more environmentally benign method. This approach offers a significant advancement in the synthesis of chemically and pharmaceutically important benzimidazoles, highlighting an efficient and sustainable pathway (Luo et al., 2017).

特性

IUPAC Name |

1,3-diethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-3-17-13-6-5-12(11-14(13)18(4-2)15(17)19)23(20,21)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGQTEWGRXQOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N(C1=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)